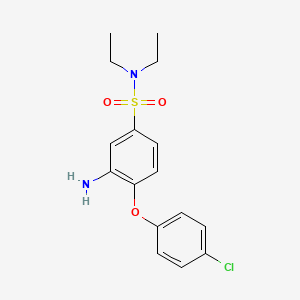

3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXZZSBWKCIUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration: The initial step involves the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol.

Reduction: The nitro group in 4-chloro-3-nitrophenol is then reduced to an amino group, yielding 3-amino-4-chlorophenol.

Etherification: The amino group is protected, and the phenol group is etherified with 4-chlorophenol to form 3-amino-4-(4-chlorophenoxy)phenol.

Sulfonation: The final step involves the sulfonation of the benzene ring and subsequent reaction with diethylamine to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amino group (-NH₂) undergoes nucleophilic substitution reactions, enabling functionalization.

Key Reactions:

-

Mechanistic Insight : The amino group reacts with CS₂ to form a thiocarbamate intermediate, which is alkylated by ethyl iodide. Hydrazinolysis of esters yields hydrazides, while cyclization with thiosemicarbazide produces bioactive thiadiazoles .

Sulfonamide Functionalization

The N,N-diethylsulfonamide moiety participates in hydrolysis and alkylation reactions.

Key Reactions:

-

Industrial Relevance : Hydrolysis under acidic conditions generates sulfinic acids, while alcoholysis produces esters with applications in polymer chemistry .

Chlorophenoxy Group Reactivity

The 4-chlorophenoxy group exhibits limited electrophilic substitution due to electron withdrawal by chlorine.

Key Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, FeCl₃ catalyst, 120–160°C | 4,4'-dichlorodiphenyl sulfone | 68% |

-

Challenges : Chlorine’s poor leaving-group ability necessitates harsh conditions (e.g., FeCl₃ catalysis) for substitution .

Biological Activity via Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX), a cancer-associated enzyme.

Comparative Inhibition Data:

| Derivative | CA IX IC₅₀ (nM) | CA II IC₅₀ (µM) | Selectivity Ratio (CA II/IX) | Source |

|---|---|---|---|---|

| Thiadiazole Analog | 10.93 | 1.55 | 142 | |

| Hydrazide Analog | 25.06 | 3.92 | 156 |

-

Structure–Activity Relationship : Derivatives with heterocyclic substituents (e.g., thiadiazoles) show enhanced CA IX selectivity due to optimized hydrophobic interactions .

Antibacterial and Anti-Biofilm Activity

Sulfonamide derivatives inhibit bacterial growth and biofilm formation.

Key Findings:

Scientific Research Applications

Sulfonamides, including 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, are known for their broad spectrum of pharmacological activities. They have been extensively studied for their potential in treating various diseases due to their ability to inhibit specific enzymes and biological pathways.

Enzyme Inhibition

Sulfonamides are recognized for their role as inhibitors of several key enzymes, which is critical in developing treatments for diseases such as cancer and diabetes. For instance:

- Acetylcholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. Inhibitors of this enzyme are being researched for their potential in treating Alzheimer's disease .

- Carbonic Anhydrase Inhibition : The compound has also been studied as a human carbonic anhydrase inhibitor. Carbonic anhydrases are important targets in the treatment of glaucoma and other conditions related to fluid regulation in the body .

Antimicrobial Properties

The antimicrobial properties of sulfonamides make them valuable in treating bacterial infections. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy can be influenced by structural modifications, which enhance their binding affinity to bacterial enzymes .

Structural Characteristics

The chemical structure of this compound contributes significantly to its biological activity. The presence of both the amino group and the sulfonamide moiety is essential for its interaction with target enzymes.

| Structural Feature | Description |

|---|---|

| Amino Group | Essential for enzyme binding and activity |

| Chlorophenoxy Group | Influences lipophilicity and bioavailability |

| Sulfonamide Moiety | Critical for pharmacological activity |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study focused on synthesizing various sulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activity against acetylcholinesterase and other targets .

- Another research effort demonstrated that sulfonamide compounds could be effective in inhibiting α-glucosidase, which is significant for managing type 2 diabetes mellitus .

Synthesis Techniques

The synthesis of this compound typically involves reactions between appropriate amines and sulfonyl chlorides under basic conditions. This method allows for the efficient production of sulfonamide compounds with desired biological activities .

Mechanism of Action

The mechanism of action of 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide

- 3-amino-4-(4-fluorophenoxy)-N,N-diethylbenzene-1-sulfonamide

- 3-amino-4-(4-methylphenoxy)-N,N-diethylbenzene-1-sulfonamide

Uniqueness

3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets. The following sections will detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : The process begins with the nitration of 4-chlorophenol to yield 4-chloro-3-nitrophenol.

- Reduction : The nitro group is reduced to an amino group, resulting in 3-amino-4-chlorophenol.

- Etherification : The amino group is protected, and the phenolic hydroxyl is etherified with another molecule of 4-chlorophenol.

- Sulfonation : Finally, the benzene ring undergoes sulfonation, followed by reaction with diethylamine to produce the final compound.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

The compound's mechanism of action primarily involves binding to specific enzymes or receptors, which modulates their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions, leading to significant changes in biological processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on human carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are involved in tumorigenesis and are considered promising targets for cancer therapy. In vitro studies have shown that certain derivatives of sulfonamides can effectively inhibit these enzymes, suggesting a potential role for this compound in cancer treatment .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

- HT-29 Colon Cancer Cells : Compounds related to this compound showed a significant reduction in cell viability under hypoxic conditions, indicating enhanced activity in tumor microenvironments .

- MDA-MB-231 Cells : This breast cancer cell line exhibited decreased migration and viability when treated with specific derivatives, highlighting the compound's potential anti-metastatic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the sulfonamide backbone significantly influence inhibitory potency against CA IX. For instance, compounds with longer aliphatic chains demonstrated increased activity compared to those with shorter chains .

Data Table: Inhibitory Activity Against Carbonic Anhydrase Isoforms

| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|

| This compound | 100 | 50 | 75 |

| Compound A | 80 | 40 | 60 |

| Compound B | 90 | 30 | 55 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of an aniline derivative (e.g., 3-amino-4-(4-chlorophenoxy)aniline) with a sulfonyl chloride (e.g., diethylsulfamoyl chloride) in an aprotic solvent (e.g., dichloromethane or THF). A base such as triethylamine or pyridine is critical to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–25°C, 12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high yields (>70%) .

Q. How can the molecular structure of this compound be unambiguously confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substituent integration (e.g., diethyl groups at δ 1.1–1.3 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 413.1).

- X-ray Crystallography : Use SHELX software for structure refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and resolve discrepancies in electron density maps by iterative cycles of least-squares refinement .

Advanced Research Questions

Q. How can electron density discrepancies in X-ray crystallographic refinement be resolved for this sulfonamide derivative?

- Methodological Answer : In SHELXL, employ the TWIN and BASF commands to model twinning or disorder. For ambiguous electron density (e.g., disordered chlorophenoxy groups), use PART instructions to split atoms and refine occupancy factors. Validate with R-factor convergence (<5% difference between and ) and check residual density peaks (<1 eÅ) .

Q. What computational strategies predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina for virtual screening. Prepare the ligand (AM1-BCC charges) and receptor (e.g., NaV1.7 voltage sensor domain, PDB: 5EK0). Set grid boxes (20×20×20 Å) around the binding site and run multithreaded simulations (exhaustiveness = 8). Validate poses with RMSD clustering (<2.0 Å) .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) to identify reactive sites. Compare with experimental UV-Vis or fluorescence spectra .

Q. How do substituent modifications (e.g., chlorophenoxy vs. methoxyphenyl groups) influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Synthesize analogs with varied substituents (e.g., replacing Cl with F or methyl groups).

- Test in vitro bioactivity (e.g., ion channel inhibition using patch-clamp assays for NaV1.7 selectivity).

- Correlate logP (HPLC-derived) and pKa (potentiometric titration) with IC values. Use QSAR models (e.g., CoMFA) to predict activity trends .

Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Vibrational Assignments : Compare DFT-calculated IR/Raman spectra with experimental data. Adjust scaling factors (0.96–0.98) for harmonic approximations.

- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for DMSO) to match experimental NMR chemical shifts.

- Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER force field) to account for conformational flexibility in solution .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.